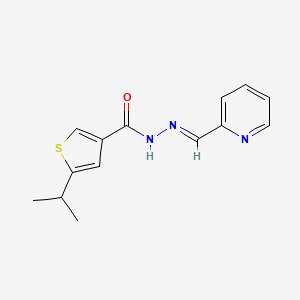

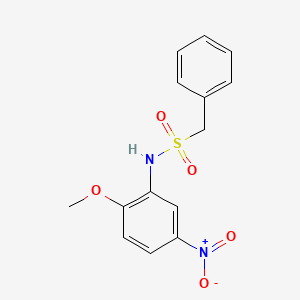

![molecular formula C20H24N2O2 B5869488 N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compound “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate” was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature .Scientific Research Applications

Pancreatic Toxicity Mechanism Investigation

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide: has been studied for its effects on the pancreas, particularly its mechanism of pancreatic toxicity. Research indicates that this compound, as a delta-opioid agonist, can cause vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia . These effects are due to the specific inhibition of rat insulin2 mRNA transcription, affecting insulin synthesis and/or release .

Anti-nociceptive Activity in Rodent Models

The compound has shown potential in developing potent δ opioid receptor agonists with significant anti-nociceptive activity. This application is particularly relevant in pain management research, where the compound’s derivatives have been tested in rodent models to assess their effectiveness in reducing pain sensations .

Synthesis Methodology Enhancement

In the field of synthetic chemistry, N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide has contributed to the advancement of synthesis methods. The compound has been part of studies that focus on improving reaction times, simplifying procedures, and promoting eco-friendly processes through the use of ultrasonic irradiation as a green technology .

Diabetes Mellitus Type 2 Research

Given its impact on insulin levels, the compound is also relevant in diabetes research. It helps in understanding the progression of Type 2 diabetes mellitus, which is characterized by insulin resistance and the inability to regulate glucose production and utilization with normal insulin secretion .

Opioid Receptor Studies

The compound’s role as a delta-opioid agonist makes it valuable in opioid receptor studies. It aids in understanding the interaction between opioid receptors and various agonists, which is crucial for developing new medications for pain relief and addiction treatment .

Drug-Induced Pancreatic Disease Risk Assessment

In preclinical testing, the compound’s pancreatic toxicity has raised concerns about the risk of drug-induced pancreatic diseases, including diabetes, in humans. This application is critical in the safety assessment of new pharmaceuticals .

Mechanism of Action

Target of Action

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide, also known as ADL5859, is a potent, selective, and orally bioavailable delta opioid receptor agonist . The delta opioid receptor is the primary target of this compound .

Mode of Action

As a delta opioid receptor agonist, N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide binds to these receptors, activating them and triggering a series of intracellular events

Biochemical Pathways

The activation of delta opioid receptors leads to the modulation of various biochemical pathways. These pathways are involved in pain perception and analgesia

Result of Action

The activation of delta opioid receptors by N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide can lead to analgesic effects, making it a potential therapeutic agent for the treatment of various types of pain conditions . The molecular and cellular effects of this compound’s action are subject to ongoing research.

properties

IUPAC Name |

N,N-diethyl-4-(3-phenylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-22(4-2)20(24)17-11-13-18(14-12-17)21-19(23)15-10-16-8-6-5-7-9-16/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMSQMIVRSCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)

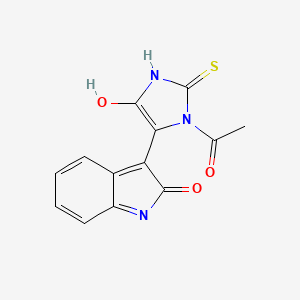

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)

![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)

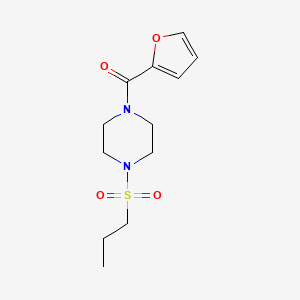

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)